2-Oxo-1-(perfluoroethyl)pyrrolidine-3-carboxylic acid
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Overview
Description
2-Oxo-1-(perfluoroethyl)pyrrolidine-3-carboxylic acid is a fluorinated organic compound with the molecular formula C7H6F5NO3. This compound is characterized by the presence of a pyrrolidine ring, a carboxylic acid group, and a perfluoroethyl substituent. The incorporation of fluorine atoms into the molecular structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-(perfluoroethyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the Michael addition reaction of carboxylate-substituted enones with nitroalkanes.
Introduction of the Perfluoroethyl Group: The perfluoroethyl group can be introduced via nucleophilic substitution reactions using perfluoroethyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1-(perfluoroethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Perfluoroethyl iodide, alkyl halides, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Oxo-1-(perfluoroethyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxo-1-(perfluoroethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorinated structure enhances its binding affinity to certain proteins and enzymes, modulating their activity and leading to desired biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-3-carboxylic acid: A non-fluorinated analog with similar structural features but different chemical properties.
1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid: Another pyrrolidine derivative with a phenyl substituent instead of a perfluoroethyl group.
Uniqueness
2-Oxo-1-(perfluoroethyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the perfluoroethyl group, which imparts distinct chemical and physical properties. This fluorinated substituent enhances the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable tool in various scientific and industrial applications .
Properties
Molecular Formula |
C7H6F5NO3 |
---|---|
Molecular Weight |
247.12 g/mol |
IUPAC Name |
2-oxo-1-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C7H6F5NO3/c8-6(9,10)7(11,12)13-2-1-3(4(13)14)5(15)16/h3H,1-2H2,(H,15,16) |
InChI Key |
HOPLVJANFQCSCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C1C(=O)O)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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